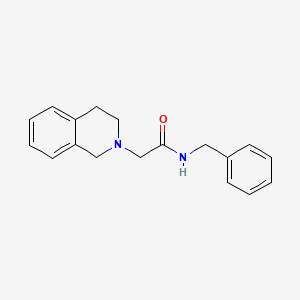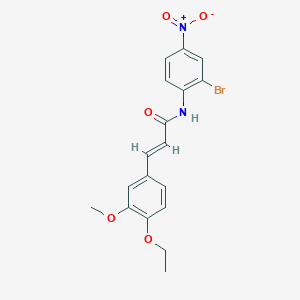![molecular formula C15H19FN4O3 B5320040 N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)
N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as FPGN22, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPGN22 belongs to the class of piperazine derivatives and is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). The inhibition of DPP-IV has been shown to have beneficial effects in the treatment of various diseases, such as type 2 diabetes, obesity, and cancer.
Mecanismo De Acción
FPGN22 exerts its pharmacological effects by inhibiting the enzyme N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide. This compound is a peptidase that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of this compound results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion, reduce glucagon secretion, and promote satiety. This mechanism of action makes FPGN22 a promising candidate for the treatment of type 2 diabetes and obesity.
Biochemical and Physiological Effects
FPGN22 has been shown to have a number of biochemical and physiological effects. In animal models of type 2 diabetes, FPGN22 has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce fasting blood glucose levels. In obese mice, FPGN22 has been shown to reduce body weight gain, adiposity, and hepatic steatosis. FPGN22 has also been shown to have anticancer properties, inhibiting the proliferation of cancer cells and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FPGN22 is its specificity for N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, which makes it a useful tool for studying the role of this compound in various physiological processes. However, one limitation of FPGN22 is its relatively low potency compared to other this compound inhibitors. This may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on FPGN22. One area of interest is the development of more potent analogs of FPGN22 that could be used for therapeutic applications. Another area of interest is the investigation of the anticancer properties of FPGN22 and its analogs. Finally, further research is needed to fully elucidate the mechanisms underlying the beneficial effects of FPGN22 in type 2 diabetes and obesity.
Métodos De Síntesis
The synthesis of FPGN22 involves a multistep process that begins with the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate to form ethyl 2-(3-fluorobenzyl)-2-oxoacetate. This intermediate is then reacted with piperazine to form N-(3-fluorobenzyl)-2,2-dimethyl-4-oxo-1,3-piperazine-dicarboxamide. The final step involves the reaction of this intermediate with glycine methyl ester to form FPGN22.
Aplicaciones Científicas De Investigación
FPGN22 has been extensively studied for its potential therapeutic applications. The inhibition of N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide by FPGN22 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, FPGN22 has been shown to reduce body weight gain and adiposity in obese mice. FPGN22 has also been investigated for its potential anticancer properties. Studies have shown that FPGN22 inhibits the proliferation of cancer cells and induces apoptosis.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c16-11-3-1-2-10(6-11)9-20-5-4-18-15(23)12(20)7-14(22)19-8-13(17)21/h1-3,6,12H,4-5,7-9H2,(H2,17,21)(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWVOZKHNKBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)
![3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-2-furamide](/img/structure/B5319972.png)


![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-imidazol-4-ylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5319990.png)
![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5320013.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)
![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)
![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)
![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)